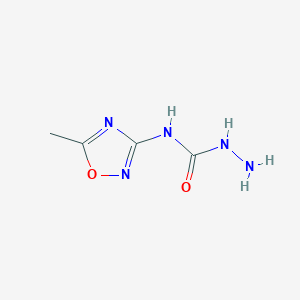

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea

Description

Properties

IUPAC Name |

1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYBOFXHNNOCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182358-62-8 | |

| Record name | 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction yields the desired oxadiazole ring structure with the amino and methyl substituents in place.

Industrial Production Methods

While specific industrial production methods for 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.

Scientific Research Applications

Pharmaceutical Development

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea has been studied for its potential use in drug development. Its oxadiazole ring contributes to biological activity through interactions with molecular targets. The compound can enhance the efficacy of certain therapeutic agents by modulating enzyme activity and receptor interactions through hydrogen bonding and π-π stacking interactions.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Agrochemical Applications

The compound is also being investigated for its potential as a pesticide or herbicide. The presence of the oxadiazole moiety is known to impart herbicidal activity, making it a candidate for developing new agrochemicals that are effective against resistant weed species.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal effects of oxadiazole derivatives on common agricultural weeds. Results demonstrated significant growth inhibition at specific concentrations, suggesting the potential for developing environmentally friendly herbicides .

Materials Science

In materials science, 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can be utilized in the synthesis of polymeric materials with enhanced properties. The nitrogen-rich structure allows for the formation of stable polymer networks that can be used in coatings and adhesives.

Case Study: Polymer Synthesis

Research has focused on synthesizing polymers incorporating oxadiazole units to improve thermal stability and mechanical properties. These materials have shown promise in applications requiring high-performance characteristics under extreme conditions .

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of enzymes or proteins essential for the survival of pathogens. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Structure: Combines a 1,2,5-oxadiazole (furazan) ring with the 1,2,4-oxadiazole system, replacing the urea group with a fused heterocyclic core.

Properties and Applications:

- Energetic Performance: Exhibits high thermal stability (decomposition >200°C) and insensitivity to mechanical stimuli, making it suitable as an insensitive explosive. This contrasts with urea derivatives, where the urea linkage may reduce density but improve solubility .

- Synthesis: Prepared via high-temperature (180°C) reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide, differing from urea-based coupling methods .

Dopamine D3 Receptor Agonists with 5-Methyl-1,2,4-oxadiazol-3-yl Substituents

Examples: Compounds 22 and 23 (Ki = 0.96 nM and 0.53 nM for D3 receptors) .

Key Differences:

- Biological Activity: The oxadiazole substituent in these compounds enhances D3 receptor selectivity (>15,000-fold over D2 receptors). The urea group in 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea may alter binding kinetics due to hydrogen-bond donor/acceptor capacity.

- Structural Context: These agonists use oxadiazole as a meta-substituent on a phenyl ring, whereas the target compound integrates oxadiazole directly into the urea scaffold .

Pyridine Derivatives with 5-Methyl-1,2,4-oxadiazol-3-yl Groups

Examples:

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (MW = 161.16 g/mol, CAS 10350-69-3) .

- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (MW = 161 g/mol, CAS 10350-68-2) .

Comparison: - Molecular Weight: Lower than the target compound due to the absence of the urea group.

- Applications: Primarily used as intermediates in pharmaceuticals or agrochemicals. Their aromatic pyridine rings reduce solubility in polar solvents compared to urea-containing analogs .

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Structure: Aniline derivative with an oxadiazole substituent (C9H9N3O, MW = 175.19 g/mol) .

Contrast:

- Reactivity: The free amino group in aniline enables electrophilic substitution reactions, whereas the urea group in the target compound may favor nucleophilic or hydrogen-bonding interactions.

- Synthetic Routes: Likely synthesized via cyclization of amidoxime precursors, differing from urea coupling methodologies .

Comparative Data Table

Biological Activity

3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea (CAS Number: 1182358-62-8) is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is , with a molecular weight of 157.13 g/mol. The structure features an oxadiazole ring which is known for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1182358-62-8 |

| Molecular Formula | C4H7N5O2 |

| Molecular Weight | 157.13 g/mol |

| Structure | Structure |

Research indicates that the biological activity of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea may be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The oxadiazole moiety is known for enhancing the lipophilicity and membrane permeability of compounds, which may facilitate their entry into microbial cells.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines through mechanisms that involve the modulation of apoptotic pathways.

- Enzyme Inhibition : There is evidence suggesting that 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea. The compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 16 µg/mL respectively.

Anticancer Effects

In a series of experiments published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values of 25 µM for MCF7 and 30 µM for HT29 cells. Flow cytometry analysis revealed that the compound induces apoptosis through caspase activation.

Enzyme Inhibition

A recent study explored the enzyme inhibition profile of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea against various targets involved in cancer metabolism. The compound showed promising results as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.

Q & A

Q. What are the key synthetic routes and critical intermediates for synthesizing 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions . Subsequent steps include urea linkage formation through condensation reactions between amines and isocyanates or carbamoyl chlorides. For example, intermediates like 2-chloroaniline (for aryl groups) and cyclopropyl-substituted oxadiazoles are often used to introduce substituents . Solvents such as toluene or chloroform are employed, with reflux conditions (e.g., 1–2 hours) to ensure high yields . Catalysts like acetic acid or ethyl acetate may enhance reaction efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, urea C=O at ~1650 cm⁻¹) .

- NMR (¹H and ¹³C): Assigns proton environments (e.g., oxadiazole protons at δ 8.5–9.0 ppm) and carbon frameworks .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., via molecular ion peaks) and fragmentation patterns .

- Elemental Analysis: Validates purity by matching calculated and observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?

DoE minimizes experimental runs while maximizing data quality. For example:

- Factors: Temperature, solvent polarity, catalyst concentration, and reaction time.

- Response Variables: Yield, purity (HPLC), and byproduct formation.

- Statistical Tools: Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions (e.g., 70°C, ethanol solvent, 2-hour reflux) . Computational tools like quantum chemical calculations (e.g., DFT) may predict reaction pathways, reducing trial-and-error approaches .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from structural variations (e.g., substituent effects) or assay conditions. Methodological strategies include:

- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of analogs (e.g., methyl vs. cyclopropyl oxadiazoles) to isolate key functional groups .

- Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial tests, IC₅₀ for enzyme inhibition) and controls (e.g., ciprofloxacin for antibacterial assays) .

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMF vs. DMSO) or cell lines .

Q. What mechanistic insights explain the role of catalysts in urea bond formation?

Catalysts like ethyl acetate or acetic acid promote nucleophilic attack during urea synthesis. Proposed mechanisms involve:

- Acid-Catalyzed Activation: Protonation of the isocyanate enhances electrophilicity for amine attack .

- Base-Mediated Dehydration: Removal of water shifts equilibrium toward product formation in cyclization steps .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, while ethanol improves solubility of intermediates .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scale-up issues include:

- Heat Transfer: Exothermic reactions require controlled heating/cooling (e.g., jacketed reactors) to prevent runaway conditions .

- Purification: Column chromatography becomes impractical; alternatives like recrystallization (e.g., EtOH-AcOH mixtures) or membrane filtration are used .

- Reactor Design: Continuous-flow systems improve mixing and reduce reaction times compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.